molecular formula C14H20N2O4S B3017286 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide CAS No. 1008396-36-8

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide

Cat. No.: B3017286
CAS No.: 1008396-36-8
M. Wt: 312.38
InChI Key: XZPAYVFPBIHWBX-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is an organic compound that belongs to the class of amides Compounds in this class are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide typically involves multiple steps, including the formation of the amide bond and the introduction of the methylsulfonyl group. Common synthetic routes may include:

    Amidation Reaction: Reacting an appropriate carboxylic acid derivative with an amine to form the amide bond.

    Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-4-(methylsulfonyl)butanoic acid
  • N-(m-tolyl)acetamide
  • 4-(methylsulfonyl)butanamide

Uniqueness

The uniqueness of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-acetamido-N-(3-methylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-5-4-6-12(9-10)16-14(18)13(15-11(2)17)7-8-21(3,19)20/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPAYVFPBIHWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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